molecular formula C21H22O5 B6614447 Licoagrochalcone C CAS No. 325144-68-1

Licoagrochalcone C

Cat. No. B6614447
CAS RN: 325144-68-1
M. Wt: 354.4 g/mol
InChI Key: RDYZHQQZLIBKBP-WEVVVXLNSA-N
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Description

Licoagrochalcone C (LCC) is a flavonoid compound that has been isolated from the root of licorice (Glycyrrhiza glabra L.). LCC has been studied for its potential pharmacological and biological activities, including anti-inflammatory, anti-tumor, anti-oxidative, and anti-bacterial effects. The aim of

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Properties : Licoagrochalcone C exhibits significant antioxidant activities. In a study by Franceschelli et al. (2011), it was found to reduce oxidative stress and inflammatory response in human myelomonocytic leukaemia cells by influencing the antioxidant network activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) (Franceschelli et al., 2011).

  • Cardioprotective Effects : A 2015 study demonstrated the cardioprotective effects of licoagrochalcone C against ischemia/reperfusion injury in rats, highlighting its potential in reducing heart damage by modulating antioxidant, anti-inflammatory, and anti-apoptotic activities (Zhou et al., 2015).

  • Anti-Inflammatory Activities in Autoimmune Conditions : The compound has been found to modulate inflammatory responses in experimental autoimmune conditions, such as in models of multiple sclerosis, by affecting cytokine production (Fontes et al., 2014).

  • Potential in Cancer Research : Licoagrochalcone C, along with other compounds from Glycyrrhiza glabra, has shown promise in cancer research. It has been found to have antiproliferative effects on various cancer cell lines, indicating its potential role in cancer treatment strategies (Li et al., 2000).

  • Effects on Metabolic Disorders : The compound has also shown potential in ameliorating metabolic disorders such as obesity and non-alcoholic fatty liver disease by regulating lipid metabolism and activating pathways like Sirt-1/AMPK (Liou et al., 2019).

properties

IUPAC Name

(E)-1-(3,4-dihydroxyphenyl)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-8-16-18(23)10-6-14(21(16)26-3)5-9-17(22)15-7-11-19(24)20(25)12-15/h4-7,9-12,23-25H,8H2,1-3H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYZHQQZLIBKBP-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC(=C(C=C2)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC(=C(C=C2)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoagrochalcone C

CAS RN

325144-68-1
Record name Licoagrochalcone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325144681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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